

# A Technical Guide to the Translational Potential of uPAR-Targeted PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Nota-AE105 |           |
| Cat. No.:            | B12388337  | Get Quote |

Executive Summary: The urokinase-type plasminogen activator receptor (uPAR) has emerged as a compelling target in oncology due to its significant overexpression in a multitude of solid tumors compared to its minimal presence in healthy tissues.[1][2] This differential expression, coupled with its strong correlation with cancer aggressiveness, invasion, and poor prognosis, makes uPAR an ideal biomarker for non-invasive imaging.[3][4][5] Positron Emission Tomography (PET) utilizing radiolabeled ligands targeting uPAR offers a powerful tool for invivo quantification of uPAR expression. This technical guide provides an in-depth overview of the translational potential of uPAR-targeted PET imaging, covering the underlying signaling pathways, the development of specific radiopharmaceuticals, quantitative data from preclinical and clinical studies, and detailed experimental protocols. The guide highlights the role of uPAR-PET in diagnosis, risk stratification, and as a cornerstone of theranostic strategies, paving the way for personalized cancer medicine.

# Introduction: uPAR as a Prime Target for Cancer Imaging

The urokinase plasminogen activator (uPA) system, comprising uPA, its receptor uPAR, and inhibitors, plays a pivotal role in extracellular matrix (ECM) degradation, a critical step in cancer invasion and metastasis.

1.1. The uPA/uPAR System in Cancer Progression Under normal physiological conditions, uPAR expression is low and transient, primarily associated with processes like wound healing and inflammation. In contrast, uPAR is highly expressed in nearly all types of human cancer,



including breast, prostate, bladder, lung, colorectal, and glioblastoma. This overexpression is not limited to cancer cells but is also found on tumor-associated stromal cells, such as macrophages and fibroblasts, within the tumor microenvironment. This broad expression within the tumor landscape provides a comprehensive target. High uPAR levels are consistently linked with increased tumor aggressiveness, metastasis, and poor patient prognosis, establishing it as a robust biomarker.

1.2. Rationale for Targeting uPAR with PET The sparse expression of uPAR in healthy, quiescent tissues provides an excellent foundation for high-contrast molecular imaging. PET imaging can non-invasively visualize and quantify uPAR expression throughout the body, offering significant advantages over invasive biopsies. This capability holds the promise of improving diagnosis, staging, and individual risk stratification for cancer patients. Furthermore, because uPAR expression is a marker of an aggressive phenotype, uPAR-PET can provide crucial prognostic information that may guide treatment decisions.

## The uPAR Signaling Axis

uPAR is a glycosylphosphatidylinositol (GPI)-anchored protein, meaning it lacks a transmembrane and intracellular domain. To transduce signals, it forms functional complexes with various transmembrane partners, including integrins, G-protein-coupled receptors (GPCRs), and growth factor receptors like the epidermal growth factor receptor (EGFR).

- 2.1. Mechanism of Action and Downstream Pathways Binding of its primary ligand, uPA, to uPAR initiates a cascade of events. The uPAR-integrin interaction is central to its signaling function, leading to the activation of key intracellular kinases such as Focal Adhesion Kinase (FAK) and Src-family kinases. This activation triggers multiple downstream signaling pathways critical for cancer progression, including:
- Ras-MAPK/ERK Pathway: Promotes cell proliferation and survival.
- PI3K/Akt Pathway: A major regulator of cell survival, growth, and proliferation.
- Jak-STAT Pathway: Involved in cell proliferation and differentiation.

These pathways collectively regulate a host of cellular processes including proliferation, survival, migration, invasion, angiogenesis, and epithelial-mesenchymal transition (EMT).



2.2. Visualization of uPAR Signaling The intricate network of uPAR-mediated signaling is depicted below.





Click to download full resolution via product page

uPAR-mediated intracellular signaling pathways.

## **uPAR-Targeted PET Radiopharmaceuticals**

The development of specific, high-affinity ligands has been crucial for the clinical translation of uPAR-PET. Most successful tracers are based on a small 9-mer peptide antagonist, AE105.

- 64Cu-DOTA-AE105: This was the first uPAR-targeted peptide-based tracer to be evaluated in humans. It demonstrated safety and high uptake in primary tumors and metastases in patients with breast, prostate, and bladder cancer. While effective, the cyclotron-produced 64Cu (t1/2 = 12.7 h) has logistical limitations for widespread clinical use.
- 68Ga-NOTA-AE105: To improve clinical accessibility, a 68Ga-labeled version was developed. 68Ga (t1/2 = 68 min) is conveniently produced from a 68Ge/68Ga generator. This tracer also showed a favorable safety profile and dosimetry, with clear tumor visualization.
- 89Zr-Df-ATN-291: Representing a different approach, this agent is an antibody-based PET tracer targeting uPA, the ligand for uPAR. The longer half-life of 89Zr (t1/2 = 78.4 h) is well-suited to the slower pharmacokinetics of antibodies, allowing for imaging at later time points and potentially higher tumor-to-background ratios.
- Next-Generation Probes: Research is ongoing to further optimize tracers. For instance, using alternative chelators like cross-bridged TE2A (e.g., 64Cu-CB-TE2A-AE105) has been shown to increase the in-vivo stability of the 64Cu complex and reduce non-specific liver uptake compared to DOTA.

## **Quantitative Data and Clinical Evidence**

Quantitative analysis is a core strength of PET imaging, enabling objective assessment of tracer uptake.

4.1. Dosimetry and Safety Profile First-in-human studies for both 64Cu-DOTA-AE105 and 68Ga-**NOTA-AE105** found no adverse or clinically detectable side effects. The radiotracers exhibit good in-vivo stability and are cleared rapidly from tissues, primarily via renal excretion.



The radiation burden is comparable to or lower than other commonly used PET scans like 18F-FDG PET.

Table 1: Radiation Dosimetry of Key uPAR PET Tracers

| Radiotracer     | Effective Dose<br>(mSv/MBq) | Typical Radiation<br>Burden (mSv) for a<br>200 MBq Injection | Reference |
|-----------------|-----------------------------|--------------------------------------------------------------|-----------|
| 64Cu-DOTA-AE105 | 0.0276                      | 5.5                                                          |           |
| 68Ga-NOTA-AE105 | 0.015                       | 3.0 - 3.1                                                    |           |

| For Comparison: 18F-FDG | ~0.019 | ~5.7 (for 300 MBq) | |

4.2. Preclinical Validation Preclinical studies using xenograft models were essential to validate the specificity of these tracers. A key finding was the strong, significant correlation between the tumor uptake of 64Cu-DOTA-AE105 (%ID/g) and the actual uPAR expression level measured by ELISA ( $R^2 = 0.73$ ; P < 0.0001). This confirmed that the PET signal is a reliable surrogate for in-vivo uPAR expression.

Table 2: Summary of Preclinical Quantitative Data for uPAR Tracers in U87MG Xenografts

| Radiotracer            | Tumor Uptake<br>(%ID/g) at 1h p.i. | Tumor-to-Muscle<br>Ratio | Reference |
|------------------------|------------------------------------|--------------------------|-----------|
| 64Cu-DOTA-AE105        | 4.8 ± 0.7                          | Not Reported             |           |
| 64Cu-CB-TE2A-<br>AE105 | 3.5 ± 0.8                          | Not Reported             |           |

| 89Zr-Df-ATN-291 | Not Reported (late imaging) | 45.2 ± 9.0 (at 120h p.i.) | |

- 4.3. Clinical Trial Findings Clinical trials have demonstrated the potential of uPAR-PET across several cancers:
- Prostate Cancer: A phase II trial using 68Ga-NOTA-AE105 PET/MRI found a significant positive correlation between the tumor's maximum standardized uptake value (SUVmax) and



the Gleason Score (GS) from biopsies (correlation coefficient = 0.55, P=0.003). This suggests uPAR-PET could non-invasively assess tumor aggressiveness, potentially reducing the need for repeat biopsies in patients under active surveillance.

- Neuroendocrine Neoplasms (NENs): In a phase II trial, 68Ga-NOTA-AE105 PET detected uPAR-positive lesions in 68% of all NEN patients and 75% of those with high-grade tumors. Importantly, high uPAR expression was associated with worse progression-free and overall survival, highlighting its prognostic power.
- Glioblastoma: Translational studies have shown high uPAR expression in patient tumors, which correlates with decreased survival. Preclinical PET in orthotopic glioblastoma models showed significantly higher tumor-to-background ratios for uPAR tracers compared to 18F-FET, a common tracer for brain tumors.

Table 3: Summary of Key Clinical Trial Results for uPAR PET

| Cancer Type                     | Radiotracer         | Key Finding                                              | Implication                                                         | Reference |
|---------------------------------|---------------------|----------------------------------------------------------|---------------------------------------------------------------------|-----------|
| Prostate,<br>Breast,<br>Bladder | 64Cu-DOTA-<br>AE105 | High uptake in primary tumors and lymph node metastases. | Proof-of-<br>concept for<br>imaging uPAR<br>in multiple<br>cancers. |           |
| Prostate Cancer                 | 68Ga-NOTA-<br>AE105 | SUVmax<br>correlates with<br>Gleason Score.              | Non-invasive<br>assessment of<br>tumor<br>aggressiveness.           |           |

| Neuroendocrine Neoplasms | 68Ga-**NOTA-AE105** | uPAR expression detected in majority of patients; high expression correlates with poor survival. | Prognostication and potential for patient stratification. | |

# **Experimental Protocols**

Standardized protocols are essential for reproducible and reliable results in both the production of the radiotracer and its clinical application.



- 5.1. General Radiopharmaceutical Synthesis (Radiolabeling) The synthesis of a uPAR-targeted radiopharmaceutical is a multi-step process.
- Conjugation: The targeting peptide (e.g., AE105) is chemically conjugated to a bifunctional chelator (e.g., DOTA or NOTA).
- Radiolabeling: The purified peptide-chelator conjugate is incubated with the radionuclide (e.g., 64CuCl2 or eluate from a 68Ge/68Ga generator) in a buffer at a specific pH and temperature to facilitate the chelation reaction.
- Purification: The final product is purified, typically using solid-phase extraction (SPE)
  cartridges, to remove unchelated radionuclide and other impurities.
- Quality Control: The final product undergoes quality control tests to determine radiochemical purity, specific activity, and sterility before it can be administered to a patient.
- 5.2. Clinical uPAR PET/CT Imaging Protocol The following workflow is representative of a clinical uPAR-PET scan.



Click to download full resolution via product page

Generalized workflow for a clinical uPAR PET/CT scan.

## **Translational Potential and Future Directions**

The journey of uPAR-PET from bench to bedside is rapidly advancing, with several key applications defining its translational potential.



- 6.1. Non-invasive Prognostication and Patient Stratification As demonstrated in NENs and prostate cancer, uPAR-PET provides a non-invasive method to quantify a biomarker of tumor aggressiveness. This could be used to stratify patients at diagnosis into different risk categories, helping to tailor the intensity and type of treatment. For example, a patient with a low uPAR-PET signal might be a candidate for active surveillance, whereas a high signal may warrant more aggressive therapy.
- 6.2. Theranostics: The "See It, Treat It" Paradigm Perhaps the most exciting application is in theranostics. The same uPAR-targeting molecule (e.g., AE105) used for diagnostic PET imaging with 68Ga can be labeled with a therapeutic radionuclide (e.g., Lutetium-177 or Actinium-225) to create a targeted radiopharmaceutical therapy (RPT). The uPAR-PET scan acts as a predictive biomarker, confirming that the patient's tumors express the target and are likely to respond to the uPAR-targeted therapy. This approach ensures that only patients who are likely to benefit receive the treatment, embodying the principles of personalized medicine.

#### 6.3. Visualization of Translational Applications





Click to download full resolution via product page

Translational applications of uPAR-PET imaging.

6.4. Challenges and Future Outlook While promising, the field must still address several challenges. Larger, multi-center prospective trials are needed to validate the clinical utility of uPAR-PET for specific indications and to establish definitive uptake thresholds. Further research into optimizing radiotracers to enhance tumor-to-background ratios and simplify production will also be crucial. The future of uPAR-PET is intrinsically linked to the development of uPAR-targeted therapies, where it will serve as the essential companion diagnostic.

### Conclusion

uPAR-targeted PET imaging represents a significant advancement in molecular imaging. Grounded in the strong biological rationale of uPAR's role in cancer, a suite of robust PET radiopharmaceuticals has been developed and successfully translated into the clinic. These agents have demonstrated safety and the ability to non-invasively quantify uPAR expression, providing valuable diagnostic and prognostic information. The ultimate potential of uPAR-PET lies in its central role in a theranostic paradigm, guiding the use of targeted radionuclide therapies. As clinical validation continues, uPAR-PET is poised to become a key tool in the personalized management of cancer patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. thno.org [thno.org]
- 3. First-in-human uPAR PET: Imaging of Cancer Aggressiveness PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]



- 5. The Urokinase-Type Plasminogen Activator Receptor (uPAR) as a Mediator of Physiological and Pathological Processes: Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Translational Potential of uPAR-Targeted PET Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388337#translational-potential-of-upar-targeted-pet-imaging]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com